

Crystal structure analysis of 4-Chloro-2-hydroxybenzohydrazide

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Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzohydrazide

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An In-Depth Technical Guide to the Crystal Structure Analysis of **4-Chloro-2-hydroxybenzohydrazide** Derivatives

Authored by: Senior Application Scientist, Gemini AI Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallization, and detailed structural analysis of a representative Schiff base derivative of **4-Chloro-2-hydroxybenzohydrazide**, namely (E)-4-chloro-N'(2-hydroxybenzylidene) benzohydrazide monohydrate. Benzohydrazides and their derivatives are cornerstone molecules in medicinal chemistry and drug development, exhibiting a wide range of biological activities.^{[1][2]} A profound understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This guide details the experimental protocols for single-crystal X-ray diffraction, interprets the resulting crystallographic data, and explores the critical role of intramolecular and intermolecular interactions in defining the supramolecular architecture. The causality behind

experimental choices and the validation of results through complementary analytical techniques are emphasized to ensure scientific integrity.

Introduction and Rationale

4-Chlorobenzohydrazide is a key synthetic intermediate. When condensed with salicylaldehyde (2-hydroxybenzaldehyde), it forms the Schiff base (E)-4-chloro-N'(2-hydroxybenzylidene) benzohydrazide. These hydrazone compounds, containing the characteristic azomethine group ($-C=N-$), are of immense interest due to their coordination chemistry and diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities.[3]

The precise spatial arrangement of atoms, conformational flexibility, and non-covalent interaction patterns dictate the molecule's ability to bind to biological targets. Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical method for unambiguously determining its three-dimensional structure.[4][5][6] This guide focuses on the monohydrated crystal form, $C_{14}H_{11}ClN_2O_2 \cdot H_2O$, as its analysis provides rich insights into how a solvent molecule can be integrated into and stabilize a crystal lattice through hydrogen bonding.[7]

Synthesis and Single Crystal Growth

The synthesis and crystallization of high-quality single crystals are the foundational steps for any crystallographic analysis. The chosen protocols are designed for reliability and the production of crystals suitable for diffraction experiments.

Synthesis of (E)-4-chloro-N'(2-hydroxybenzylidene) benzohydrazide monohydrate

The title compound is synthesized via a Schiff base condensation reaction. This reaction is efficient and typically high-yielding.

Protocol:

- **Reactant Preparation:** Dissolve equimolar amounts of 4-chlorobenzohydrazide (0.1 mmol) and salicylaldehyde (0.1 mmol) in a suitable solvent such as ethanol (approx. 50 ml).[7]
- **Reaction:** The mixture is stirred, often under reflux, for a period of 2-5 hours to ensure the completion of the condensation reaction.[8] The progress can be monitored using thin-layer

chromatography (TLC).

- Isolation: Upon cooling the reaction mixture, the product typically precipitates as a solid. The excess solvent can be removed by distillation or rotary evaporation.[7]
- Purification: The resulting solid is filtered, washed with a small amount of cold ethanol to remove unreacted starting materials, and dried.[7]

Crystallization

The causality for selecting a specific crystallization method lies in controlling the rate of supersaturation. Slow evaporation is a field-proven technique for growing large, well-ordered single crystals by allowing molecules to gradually arrange themselves into a stable lattice.

Protocol:

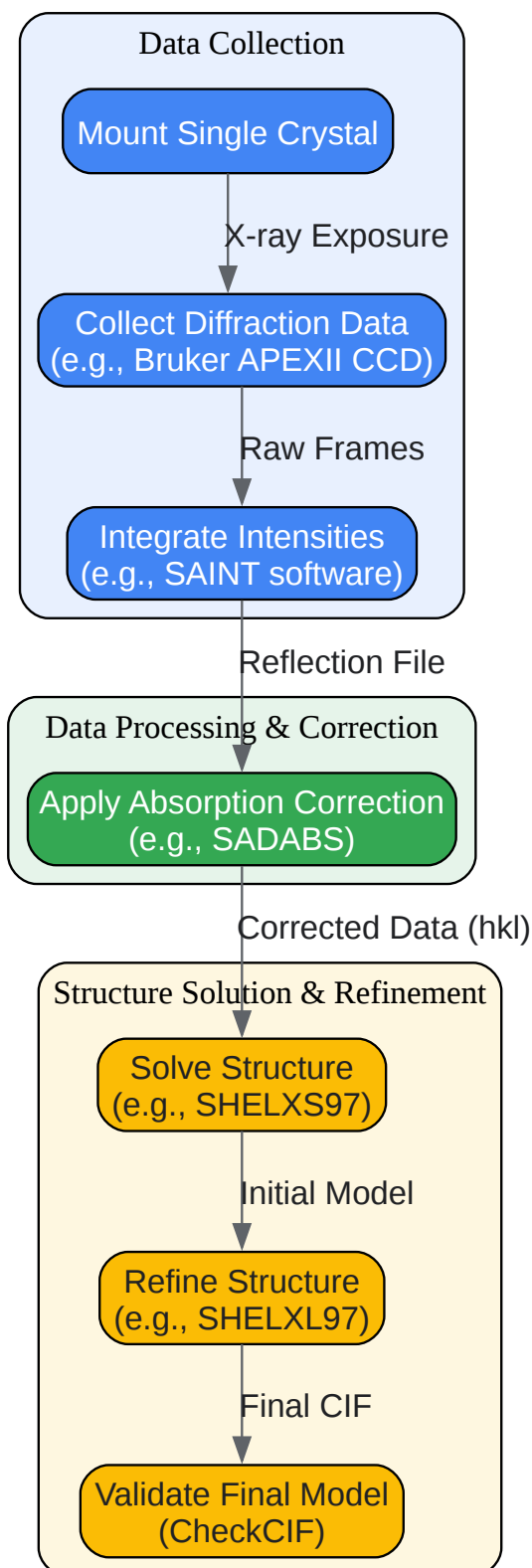
- Solution Preparation: Prepare a saturated solution of the synthesized compound in a suitable solvent, such as ethanol.
- Slow Evaporation: The solution is left undisturbed in a loosely covered container at room temperature.
- Crystal Harvesting: Over a period of several days, as the solvent slowly evaporates, single crystals suitable for X-ray diffraction will form.[7] These are then carefully harvested.

Core Directive: Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the molecular geometry and intermolecular interactions within a crystal.[4]

Experimental Workflow: Data Collection and Structure Refinement

The workflow is a self-validating system, where the quality of the data at each stage dictates the accuracy of the final structure.



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Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol Steps:

- **Crystal Mounting:** A suitable single crystal (e.g., $0.23 \times 0.20 \times 0.20$ mm) is mounted on a goniometer head.[7]
- **Data Collection:** The crystal is placed in a diffractometer (e.g., Bruker APEXII CCD) and exposed to a monochromatic X-ray beam (typically Mo $K\alpha$ radiation, $\lambda = 0.71073$ Å) at a controlled temperature (e.g., 298 K).[7] A series of diffraction images are collected as the crystal is rotated.
- **Data Reduction:** The collected images are processed using software like SAINT to integrate the raw diffraction spots and determine their intensities.[7]
- **Absorption Correction:** A multi-scan absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal itself.[7]
- **Structure Solution:** The structure is solved using direct methods (e.g., with SHELXS97), which provides an initial electron density map and atomic positions.[7]
- **Structure Refinement:** The initial model is refined against the experimental data using a full-matrix least-squares method on F^2 (e.g., with SHELXL97).[7] Hydrogen atoms are typically located from difference maps or placed in calculated positions and refined using a riding model.[7]

Crystallographic Data Summary

The refined crystallographic data provides a quantitative description of the crystal lattice and the quality of the structural model.

Parameter	Value[7]
Chemical Formula	C ₁₄ H ₁₁ ClN ₂ O ₂ ·H ₂ O
Formula Weight (Mr)	292.71
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	22.397 (3)
b (Å)	4.853 (2)
c (Å)	12.642 (3)
β (°)	97.15 (3)
Volume (Å ³)	1363.4 (7)
Z	4
Temperature (K)	298 (2)
Radiation	Mo Kα (λ = 0.71073 Å)
Reflections Collected	10537
Independent Reflections	2946
R _{int}	0.106
Final R indices [I > 2σ(I)]	R ₁ = 0.068
wR(F ²)	0.214
Goodness-of-fit (S)	0.99

Scientific Integrity: Analysis of Molecular and Supramolecular Structure

The trustworthiness of a crystal structure comes from a detailed analysis of its geometric features and the chemically logical interactions that govern its assembly.

Molecular Conformation

The asymmetric unit of the crystal contains one molecule of the Schiff base and one water molecule of crystallization.[7] The molecule adopts a stable trans (or E) configuration about the C=N imine double bond.

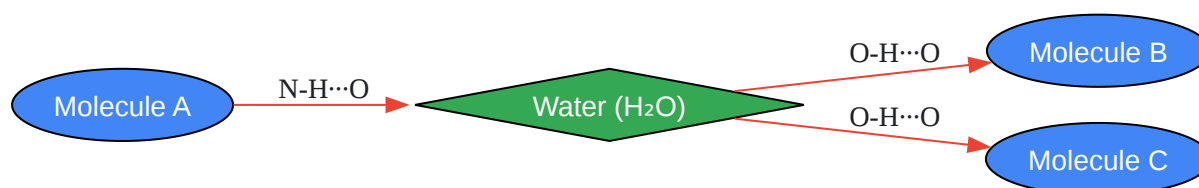
A key conformational feature is the dihedral angle between the two aromatic rings (the 4-chlorophenyl ring and the 2-hydroxyphenyl ring), which is $27.3(4)^\circ$. [7] This non-planar arrangement is a result of steric hindrance and electronic effects. The overall molecular conformation is stabilized by a strong intramolecular O—H...N hydrogen bond between the hydroxyl group and the imine nitrogen atom.[7] This interaction forms a pseudo-six-membered ring, a common and stabilizing feature in such compounds.

Caption: Molecular structure with intramolecular O—H...N hydrogen bond.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is not merely an aggregation of molecules but a highly organized three-dimensional architecture governed by specific intermolecular forces. In this structure, the water molecule plays a pivotal role as a hydrogen bond donor and acceptor, linking the Schiff base molecules together.

The molecules are linked into a two-dimensional network parallel to the bc plane through a combination of intermolecular O—H...O and N—H...O hydrogen bonds, with the water molecule acting as a bridge.[7] This demonstrates a classic example of how solvent molecules can be integral to the stabilization of a crystal lattice, a key concept in crystal engineering.



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Caption: Role of water in the intermolecular hydrogen bonding network.

Complementary Characterization Techniques

While SCXRD provides the definitive solid-state structure, other techniques are essential for a full characterization.

- Spectroscopic Analysis (FT-IR, NMR): Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the N-H, O-H, C=O (carbonyl), and C=N (imine) vibrations.[1][3][9] Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) validates the molecular structure in solution, confirming the number and connectivity of protons and carbon atoms.[1][9]
- Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information on the thermal stability of the compound.[10] [11] For a hydrated crystal, a TGA thermogram would show an initial weight loss step corresponding to the loss of the water molecule, allowing for the quantification of the hydration state. The DSC curve would show an endothermic peak for this dehydration process, followed by a sharp endotherm at the compound's melting point and subsequent exothermic peaks if decomposition occurs.[10]

Conclusion

The comprehensive crystal structure analysis of (E)-4-chloro-N'(2-hydroxybenzylidene) benzohydrazide monohydrate reveals a detailed picture of its molecular conformation and supramolecular assembly. The structure is stabilized by a strong intramolecular O—H \cdots N hydrogen bond and an extensive two-dimensional intermolecular hydrogen-bonding network mediated by a water molecule. This detailed structural knowledge, achieved through rigorous X-ray crystallographic protocols, is indispensable for researchers in medicinal chemistry and materials science. It provides an authoritative grounding for understanding the compound's physicochemical properties and serves as a critical foundation for the rational design of new derivatives with enhanced biological activity.

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